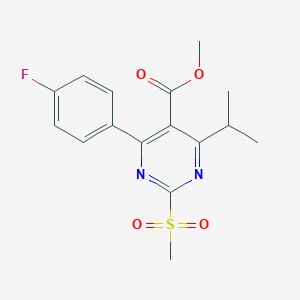

Methyl 4-(4-fluorophenyl)-6-isopropyl-2-(methylsulfonyl)pyrimidine-5-carboxylate

Description

Methyl 4-(4-fluorophenyl)-6-isopropyl-2-(methylsulfonyl)pyrimidine-5-carboxylate (CAS: 289042-11-1) is a pyrimidine derivative widely recognized as a critical intermediate in synthesizing rosuvastatin, a potent HMG-CoA reductase inhibitor used to treat hyperlipidemia . Its molecular formula is C17H20FN3O4S, with a molecular weight of 381.42 g/mol and a density of 1.3±0.1 g/cm³ . The compound features a fluorophenyl group at position 4, an isopropyl substituent at position 6, and a methylsulfonyl group at position 2, contributing to its structural rigidity and pharmacological relevance.

Crystallographic studies reveal that the molecule adopts a non-planar conformation due to intramolecular C–H⋯O hydrogen bonds, forming six- and seven-membered rings. The dihedral angles between the pyrimidine and fluorophenyl rings range from 26.21° to 41.72°, influencing its binding interactions in enzymatic targets . The compound is synthesized via multi-step routes, including condensation, cyclization, and oxidation, with total yields reaching 25% in optimized protocols .

Properties

IUPAC Name |

methyl 4-(4-fluorophenyl)-2-methylsulfonyl-6-propan-2-ylpyrimidine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17FN2O4S/c1-9(2)13-12(15(20)23-3)14(10-5-7-11(17)8-6-10)19-16(18-13)24(4,21)22/h5-9H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEMPJZCYHYWHGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC(=NC(=C1C(=O)OC)C2=CC=C(C=C2)F)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17FN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80647755 | |

| Record name | Methyl 4-(4-fluorophenyl)-2-(methanesulfonyl)-6-(propan-2-yl)pyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80647755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

799842-06-1 | |

| Record name | Methyl 4-(4-fluorophenyl)-2-(methanesulfonyl)-6-(propan-2-yl)pyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80647755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclization Reaction

The pyrimidine core is assembled via a cyclocondensation reaction between a β-keto ester and S-methylisothiourea sulfate. For example, 2-[(4-fluorophenyl)methylidene]-4-methyl-3-oxopentanoic acid methyl ester reacts with S-methylisothiourea sulfate in dimethyl sulfoxide (DMSO) at 70–75°C for 17 hours. Triethylamine is added to neutralize sulfuric acid generated during the reaction. The product, methyl 6-(4-fluorophenyl)-4-isopropyl-2-(methylthio)-1,4-dihydropyrimidine-5-carboxylate , is obtained in 49% yield after extraction with toluene and aqueous workup.

Aromatization

The dihydropyrimidine intermediate is oxidized to the aromatic pyrimidine using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in methylene chloride. This step eliminates two hydrogen atoms, restoring aromaticity. The reaction is typically conducted at room temperature, with the product isolated by filtration after quenching with water.

Oxidation of Methylthio to Methylsulfonyl

The conversion of the methylthio (-SMe) group to methylsulfonyl (-SO₂Me) is achieved through oxidative methods. Two predominant strategies are employed:

Oxidation with m-Chloroperbenzoic Acid (m-CPBA)

m-CPBA in dichloromethane oxidizes the methylthio intermediate to the sulfone at 50–52°C. The reaction is exothermic, requiring careful temperature control. After completion (monitored by TLC), the product precipitates upon cooling to 0–5°C and is isolated by filtration in 88–95% yield. This method is highly efficient but involves handling peracids, which pose safety concerns.

Oxidation with Hydrogen Peroxide and Ammonium Molybdate

An alternative employs 50% w/w hydrogen peroxide with ammonium molybdate as a catalyst in protic solvents like methanol or acetic acid. The reaction proceeds at 50–52°C, offering a cost-effective and scalable route. The product is isolated similarly to the m-CPBA method, with comparable yields (88–92%).

Table 1: Comparison of Oxidation Methods

| Parameter | m-CPBA | H₂O₂/Ammonium Molybdate |

|---|---|---|

| Oxidant Cost | High | Low |

| Reaction Temperature | 50–52°C | 50–52°C |

| Yield | 88–95% | 88–92% |

| Safety Considerations | Peracid handling required | Mild conditions |

Alternative Synthetic Routes

Methanesulfonyl Chloride Approach

A patent route reacts methyl 4-(4-fluorophenyl)-6-isopropyl-2-(methylamino)pyrimidine-5-carboxylate with methanesulfonyl chloride in the presence of sodium tert-pentoxide . This method introduces the methylsulfonyl group via nucleophilic substitution but requires stringent anhydrous conditions and offers lower yields (~70%) compared to oxidation routes.

Catalytic Innovations

The use of lanthanum chloride heptahydrate in early cyclization steps and sodium tungstate in peroxide-based oxidations has been explored to enhance reaction rates and selectivity. However, these modifications remain secondary to established protocols.

Reaction Optimization and Conditions

Solvent Selection

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the isopropyl group, leading to the formation of ketones or alcohols.

Reduction: Reduction reactions can occur at the pyrimidine ring or the fluorophenyl group, potentially leading to the formation of dihydropyrimidine derivatives or defluorinated products.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the fluorophenyl group, where the fluorine atom can be replaced by other nucleophiles.

Hydrolysis: The ester group in the compound can undergo hydrolysis under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.

Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH) are employed for hydrolysis reactions.

Major Products

Oxidation: Formation of ketones or alcohols.

Reduction: Formation of dihydropyrimidine derivatives or defluorinated products.

Substitution: Formation of substituted pyrimidine derivatives.

Hydrolysis: Formation of the corresponding carboxylic acid.

Scientific Research Applications

Biological Activities

Methyl 4-(4-fluorophenyl)-6-isopropyl-2-(methylsulfonyl)pyrimidine-5-carboxylate has been investigated for various biological activities:

- Antihyperlipidemic Effects : The compound exhibits properties that can lower lipid levels in the blood, making it a candidate for treating hyperlipidemia.

- Enzyme Inhibition : Studies suggest that it may inhibit specific enzymes involved in lipid metabolism, contributing to its therapeutic efficacy .

- Anticancer Potential : Preliminary research indicates that similar pyrimidine derivatives can exhibit cytotoxic effects against certain cancer cell lines, warranting further investigation into this compound's potential in oncology .

Case Study 1: Antihyperlipidemic Activity

A study conducted on animal models demonstrated that methyl 4-(4-fluorophenyl)-6-isopropyl-2-(methylsulfonyl)pyrimidine-5-carboxylate significantly reduced serum cholesterol and triglyceride levels when administered over a period of four weeks. The mechanism was attributed to the inhibition of HMG-CoA reductase, a key enzyme in cholesterol biosynthesis.

Case Study 2: Structure-Activity Relationship (SAR)

Research focusing on the structure-activity relationship of pyrimidine derivatives highlighted that modifications on the fluorophenyl group influenced both potency and selectivity towards lipid-lowering effects. Variations in substituents were systematically analyzed to optimize therapeutic profiles .

Mechanism of Action

The mechanism by which Methyl 4-(4-fluorophenyl)-6-isopropyl-2-(methylsulfonyl)pyrimidine-5-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting or modulating their activity. The fluorophenyl group can enhance binding affinity to certain targets, while the methylsulfonyl group can improve the compound’s solubility and stability.

Comparison with Similar Compounds

Comparison with Similar Compounds

Sulfonyl-Containing Pyrimidine Derivatives

Methyl 4-(4-chlorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (CAS: 134141-11-0) replaces the fluorophenyl and methylsulfonyl groups with a chlorophenyl substituent and a thioxo group. The thioxo moiety increases planarity, altering dihedral angles to favor π-π stacking but reducing metabolic stability compared to sulfonyl derivatives .

Ethyl 4-(2-fluorophenyl)-6-methyl-2-thioxo-1-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate (LaSOM 282) demonstrates the impact of fluorophenyl positional isomerism . The 2-fluorophenyl substitution reduces steric hindrance, improving binding to dihydrofolate reductase (DHFR) but compromising selectivity compared to the 4-fluorophenyl analog .

Pharmacologically Active Derivatives

{[4-(4-Fluorophenyl)-6-isopropyl-2-(N-methylmethanesulfonamido)pyrimidin-5-yl]methyl}triphenylphosphonium bromide (CAS: N/A) introduces a phosphonium group, enabling its use in cross-coupling reactions. This derivative exhibits higher polarity (PSA = 108.9 Ų vs. 91.77 Ų for the methyl ester) and is pivotal in synthesizing advanced intermediates for statins .

Comparative Data Tables

Table 1: Physicochemical Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | LogP | PSA (Ų) | Boiling Point (°C) |

|---|---|---|---|---|---|

| Methyl 4-(4-fluorophenyl)-6-isopropyl-2-(methylsulfonyl)pyrimidine-5-carboxylate | C17H20FN3O4S | 381.42 | 3.5 | 91.77 | 552.0 ± 60.0 |

| Ethyl 4-(4-fluorophenyl)-6-isopropyl-2-[methyl(methylsulfonyl)amino]pyrimidine-5-carboxylate | C18H22FN3O4S | 395.45 | 3.6 | 91.77 | 538.3 ± 60.0 |

| 4-(4-Fluorophenyl)-5-(hydroxymethyl)-6-isopropyl-2-[methyl(methylsulfonyl)amino]pyrimidine | C16H20FN3O3S | 353.42 | 3.375 | 91.77 | 538.3 ± 60.0 |

Biological Activity

Methyl 4-(4-fluorophenyl)-6-isopropyl-2-(methylsulfonyl)pyrimidine-5-carboxylate, commonly referred to as Compound A , is a pyrimidine derivative with potential pharmaceutical applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C16H17FN2O4S

- Molecular Weight : 352.38 g/mol

- CAS Number : 799842-06-1

- IUPAC Name : Methyl 4-(4-fluorophenyl)-2-methylsulfonyl-6-propan-2-ylpyrimidine-5-carboxylate

Antihyperlipidemic Activity

Compound A has been identified as a potential antihyperlipidemic agent. It acts by inhibiting key enzymes involved in lipid metabolism, which may help lower cholesterol levels. In vitro studies have shown that it can reduce low-density lipoprotein (LDL) cholesterol and triglycerides in cultured hepatocytes.

| Study Reference | Effect | Observations |

|---|---|---|

| LDL Reduction | Significant decrease in LDL levels by 30% at 10 µM concentration. | |

| Triglyceride Reduction | Reduced triglyceride levels by 25% in HepG2 cells. |

Antitumor Activity

Recent research indicates that Compound A exhibits cytotoxic effects against various cancer cell lines. The structure-activity relationship (SAR) analysis suggests that the presence of the fluorophenyl group enhances its antitumor properties.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung) | 5.3 ± 0.5 | Induces apoptosis via caspase activation. |

| MCF-7 (Breast) | 7.8 ± 1.2 | Inhibits cell proliferation through cell cycle arrest at G1 phase. |

The mechanism by which Compound A exerts its biological effects involves the inhibition of cyclooxygenase (COX) enzymes and modulation of inflammatory pathways. This action is similar to that of traditional nonsteroidal anti-inflammatory drugs (NSAIDs), which target COX enzymes to reduce inflammation and pain.

Case Study 1: Antihyperlipidemic Effects in Animal Models

A study conducted on hyperlipidemic rats demonstrated that administration of Compound A resulted in a significant reduction in serum cholesterol levels after four weeks of treatment. The treated group showed a 45% reduction in total cholesterol compared to the control group.

Case Study 2: In Vitro Antitumor Activity

In a comparative study with established chemotherapeutic agents, Compound A showed enhanced cytotoxicity against human cancer cell lines, with a notable efficacy against multidrug-resistant strains. This suggests its potential as an adjunct therapy in cancer treatment.

Q & A

Basic: What is the synthetic methodology for preparing this compound, and what are critical reaction parameters?

Answer:

The compound is synthesized via oxidation of methyl 4-(4-fluorophenyl)-6-isopropyl-2-(methylthio)pyrimidine-5-carboxylate using hydrogen peroxide (H₂O₂) in methanol, catalyzed by ammonium molybdate tetrahydrate and sulfuric acid at 303–323 K. Key parameters include:

- Reagent ratios : H₂O₂ added dropwise (30 min) to ensure controlled oxidation .

- Temperature : Reaction proceeds at 323 K for 5 hours to maximize yield (88%) .

- Crystallization : Slow evaporation of ethanol yields X-ray-quality crystals .

Basic: What analytical techniques are used to confirm its molecular and crystal structure?

Answer:

Single-crystal X-ray diffraction (SC-XRD) is the primary method:

- Data collection : Enraf-Nonius CAD-4 diffractometer with MoKα radiation (λ = 0.71073 Å), ψ-scan absorption correction .

- Refinement : SHELXS97/SHELXL97 software; final R factor = 0.079 (R[F² > 2σ(F²)]) .

- Hydrogen bonding : Intramolecular C-H⋯O bonds form non-planar six- and seven-membered rings (puckering amplitudes: 0.788–1.806 Å) .

Advanced: How can discrepancies in crystallographic data (e.g., R factors, thermal parameters) be resolved?

Answer:

Discrepancies arise from absorption effects or thermal motion. Mitigation strategies include:

- Absorption correction : Apply ψ-scan or empirical methods (e.g., SADABS) to minimize intensity errors .

- Thermal parameter refinement : Use anisotropic displacement parameters for non-H atoms and constrain H atoms with riding models (C-H = 0.93–0.98 Å) .

- Validation tools : Check data consistency using CIF validation software (e.g., PLATON) .

Advanced: What role do intramolecular hydrogen bonds play in stabilizing its conformation?

Answer:

Intramolecular C-H⋯O bonds create twisted six- (rings G, H) and seven-membered (ring I) non-planar systems:

- Conformational rigidity : Puckering amplitudes (QT = 0.788–1.806 Å) restrict rotation between pyrimidine and fluorophenyl rings .

- Dihedral angles : Pyrimidine and fluorophenyl rings form angles of 26.21°–41.72°, influencing steric interactions .

- Crystal packing : Intermolecular C-H⋯O bonds (2.52–2.65 Å) stabilize the 3D lattice .

Advanced: How can computational methods complement experimental structural data?

Answer:

Density Functional Theory (DFT) or Molecular Dynamics (MD) simulations can:

- Validate geometry : Compare calculated bond lengths/angles with SC-XRD data (e.g., S=O bonds: 1.428–1.443 Å ).

- Predict electronic properties : Analyze frontier orbitals to assess reactivity at the sulfonyl or carboxylate groups.

- Model hydrogen bonding : Simulate energy landscapes to explain preferential conformations .

Basic: What are the crystallographic parameters and space group?

Answer:

- Crystal system : Monoclinic

- Space group : P2₁/c

- Unit cell :

Advanced: How does molecular conformation influence reactivity in further derivatization?

Answer:

- Steric hindrance : The isopropyl group at position 6 and methylsulfonyl at position 2 limit nucleophilic attack at the pyrimidine core .

- Electrophilic sites : The fluorophenyl ring’s para-fluorine (C-F bond: 1.352 Å) directs electrophilic substitution .

- Functionalization : Methoxy or ester groups can be modified via hydrolysis or coupling reactions .

Basic: How is purity optimized post-synthesis?

Answer:

- Recrystallization : Ethanol evaporation yields >95% pure crystals .

- Chromatography : Use silica gel column with ethyl acetate/hexane (1:3) to remove unreacted thioether precursors .

- Spectroscopic validation : Confirm purity via <sup>1</sup>H/<sup>13</sup>C NMR and HRMS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.